molecular formula C23H29N3O4S2 B2772562 2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397290-10-7

2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2772562
CAS RN: 397290-10-7
M. Wt: 475.62
InChI Key: UADPQVXQLSJPNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs, such as this compound, are of interest to many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . A series of benzo[b]thiophene-2-carboxamide derivatives have been designed and synthesized for biological evaluation .

Scientific Research Applications

Dearomatising Rearrangements and Cyclisation

  • Thiophene derivatives undergo dearomatising rearrangements and cyclisation to form pyrrolinones, azepinones, or partially saturated azepinothiophenes. These reactions offer pathways for synthesizing structurally complex and potentially biologically active molecules (Clayden et al., 2004).

Intramolecular Cyclization

  • Intramolecular cyclization of thiophene derivatives can lead to the formation of compounds with a variety of ring structures, potentially useful for further chemical transformations or as biologically active molecules (Danilyuk et al., 2016).

Synthesis and Biological Activity

  • Azomethine derivatives of related thiophene compounds are explored for their pharmacological properties, including cytostatic, antitubercular, and anti-inflammatory activities. The synthesis and analysis methods developed for these compounds are crucial for identifying promising candidates for further drug development (Chiriapkin et al., 2021).

Heterocyclic Synthesis

  • Thiophene derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, demonstrating the versatility of these compounds in synthetic chemistry. This includes the formation of pyrazole, isoxazole, pyrimidine, and other derivatives, expanding the toolkit available for the development of new materials and pharmaceuticals (Mohareb et al., 2004).

properties

IUPAC Name

2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c24-21(27)20-18-8-4-3-5-9-19(18)31-23(20)25-22(28)16-10-12-17(13-11-16)32(29,30)26-14-6-1-2-7-15-26/h10-13H,1-9,14-15H2,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADPQVXQLSJPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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